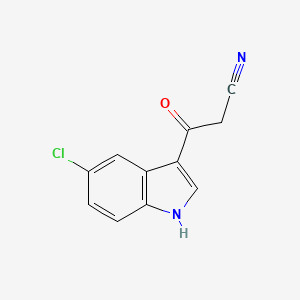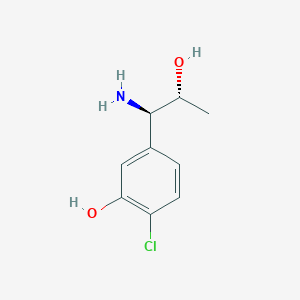
1-Amino-1-(2,3,5-trifluorophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(2,3,5-trifluorophenyl)acetone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol This compound is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetone backbone
Méthodes De Préparation
The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize advanced technologies and equipment to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
1-Amino-1-(2,3,5-trifluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
1-Amino-1-(2,3,5-trifluorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorophenyl group makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.
Comparaison Avec Des Composés Similaires
1-Amino-1-(2,3,5-trifluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4,6-trifluorophenyl)acetone: This compound has a different substitution pattern on the phenyl ring, which can lead to variations in reactivity and biological activity.
1-Amino-1-(2,3,4-trifluorophenyl)acetone: The position of the fluorine atoms affects the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8F3NO |
|---|---|
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
1-amino-1-(2,3,5-trifluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-3,9H,13H2,1H3 |
Clé InChI |
XDTDDZZDFRGPSH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC(=C1)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)



![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)






